Ivacaftor carboxylate

Vue d'ensemble

Description

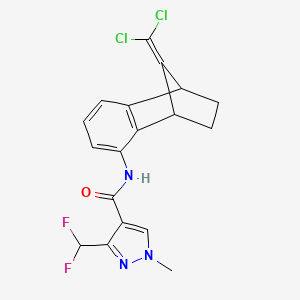

Ivacaftor carboxylate is a drug used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which account for 4–5% cases of cystic fibrosis .

Synthesis Analysis

The synthesis of Ivacaftor involves a one-pot process starting from indole acetic acid amides at lower temperatures . A rapid RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Molecular Structure Analysis

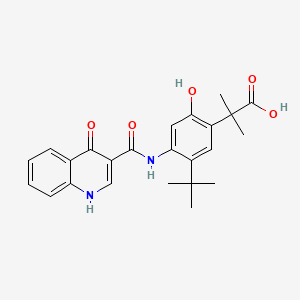

Ivacaftor carboxylate has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . The structure was viewed using Swiss-PDB Viewer to form a better understanding of the molecule for toxicity and biological activity prediction .Chemical Reactions Analysis

Ivacaftor undergoes carboxylation, which is a major circulating metabolite . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Physical And Chemical Properties Analysis

Ivacaftor carboxylate has a chemical formula of C24H26N2O5 and a molecular weight of 422.480 . A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Applications De Recherche Scientifique

Ivacaftor has been shown to improve lung function, pulmonary exacerbation rate, respiratory symptoms, and weight gain in patients with CF, particularly those with the G551D-CFTR mutation (Davies et al., 2013).

The drug is effective in potentiating mutant CFTR protein forms that are present on the cell surface, including those with mild defects in CFTR processing or channel conductance (van Goor et al., 2014).

However, ivacaftor treatment does not seem to be effective in patients with CF who are homozygous for the F508del-CFTR mutation, a common CF-causing mutation. This suggests that CFTR potentiators alone may not be sufficient for treating this patient group (Flume et al., 2012).

Studies have also shown that ivacaftor can destabilize rescued ΔF508 CFTR and interfere with the action of drugs that correct CFTR function, highlighting a potential limitation in its use (Cholon et al., 2014).

In terms of safety, ivacaftor has been generally well tolerated in clinical trials, with no new safety concerns identified during long-term treatment (McKone et al., 2014).

Additionally, ivacaftor has been shown to have durable effects in improving lung function and reducing the rate of pulmonary exacerbations in CF patients over extended periods of treatment (Ramsey et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYTFLCNPMVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677348 | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ivacaftor carboxylate | |

CAS RN |

1246213-24-0 | |

| Record name | Ivacaftor carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVACAFTOR CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)